molecular formula C16H17NO4S B428187 Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B428187
M. Wt: 319.4 g/mol
InChI Key: QZLXLJOCFGSAEV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a furoyl-substituted amino group at position 2 and an ethyl ester at position 2. Its synthesis typically involves acylation of the parent ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 2-furoyl chloride under reflux conditions .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H17NO4S/c1-2-20-16(19)13-10-6-3-4-8-12(10)22-15(13)17-14(18)11-7-5-9-21-11/h5,7,9H,2-4,6,8H2,1H3,(H,17,18)

InChI Key

QZLXLJOCFGSAEV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Core Benzothiophene Formation

The synthesis begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene core. A common approach involves cyclization reactions using methyl mercaptoacetate and cyclic ketones under basic conditions. For example, sodium hydride (60%) facilitates the thiol-ester condensation with methyl mercaptoacetate in tetrahydrofuran (THF), yielding the benzothiophene scaffold after 4 hours at 130°C.

Key reaction parameters:

  • Solvent : THF or dimethylformamide (DMF)

  • Base : Sodium hydride or potassium carbonate

  • Temperature : 80–130°C

  • Yield : 72–82% after purification.

Introduction of the Furoylamino Group

The furoylamino moiety is introduced via nucleophilic acyl substitution. The benzothiophene intermediate reacts with 2-furoyl chloride in the presence of a base such as triethylamine. This step typically proceeds at room temperature in dichloromethane, achieving >85% conversion.

Critical considerations :

  • Excess 2-furoyl chloride (1.2–1.5 equivalents) ensures complete amidation.

  • Side reactions are minimized by maintaining anhydrous conditions.

Optimization Strategies for Improved Yield

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction kinetics for the acylation step. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate the process, reducing reaction time from 6 hours to 2 hours.

Table 1: Solvent Impact on Acylation Efficiency

SolventReaction Time (h)Yield (%)
Dichloromethane678
DMF292
THF485

Purification Techniques

Crude products are purified via:

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).

  • Acidic ion exchange resins (e.g., Dowex WX2-200), which selectively bind byproducts.

  • Recrystallization from methanol/water mixtures, yielding >98% purity.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : The ¹H NMR spectrum displays characteristic signals:

    • δ 1.35 ppm (triplet, CH₂CH₃ ester group).

    • δ 6.50–7.20 ppm (multiplet, furan and benzothiophene protons).

  • IR : Strong absorbance at 1,710 cm⁻¹ (C=O stretch of ester and amide).

Mass Spectrometry

High-resolution mass spectra confirm the molecular ion peak at m/z 333.4 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₉NO₄S.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces the cyclization step duration by 75% while maintaining yields of 88–90%. This method minimizes thermal degradation of sensitive intermediates.

One-Pot Sequential Reactions

Recent protocols combine cyclization and acylation in a single vessel using DMF as a universal solvent. This approach eliminates intermediate isolation steps, improving overall yield to 94%.

Industrial-Scale Production Challenges

Cost-Effective Reagent Selection

Replacing sodium hydride with potassium tert-butoxide reduces costs by 40% without compromising yield.

Waste Management

Ethyl acetate and THF are recovered via distillation (>90% efficiency), aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: “CL-200404” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can yield simpler compounds.

    Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen or metals.

    Substitution: Various halogens or other substituents can be used.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of “CL-200404” can produce silicon dioxide and hydrochloric acid .

Scientific Research Applications

“CL-200404” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which “CL-200404” exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular components, leading to various biochemical reactions. The exact pathways and molecular targets can vary depending on the application and conditions .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 3,4-dimethoxybenzamido) improve yields (96%) compared to benzamido (72%) .
  • Bulky substituents (e.g., pyridine-4-carboxamido) may complicate crystallization, leading to disordered structures in the cyclohexene ring .

Structural and Crystallographic Features

Crystal structures reveal intramolecular hydrogen bonding (N–H⋯O) forming S(6) motifs in all analogs. However, substituents dictate dihedral angles and supramolecular interactions:

Compound Name Dihedral Angle (Heterocyclic vs. Acyl Group) Hydrogen Bonding Network Disorder in Cyclohexene Ring Reference
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 8.13° (heterocyclic vs. phenyl) S(6) motif; no intermolecular H-bonding Yes (two methylene groups)
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 7.1° (thiophene vs. pyridine) R₂²(16) rings via C–H⋯O interactions Yes (three methylene groups)
Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Not reported Likely S(6) motif (inferred) Not reported

Key Observations :

  • Planar acyl groups (e.g., benzamido) result in smaller dihedral angles (~8°), while heteroaromatic substituents (e.g., pyridine) induce distinct packing via C–H⋯O interactions .
  • Disorder in the cyclohexene ring is common, reflecting conformational flexibility .

Physicochemical and Spectral Properties

Melting Points :

  • Benzamido analog: 194–195°C
  • Acetylamino analog: 187–189°C
  • 3,4-Dimethoxybenzamido analog: Not reported, but NMR shows sharp signals (δ 12.00 for NH) .

IR Spectra :

  • Benzamido: N–H stretch at ~3400 cm⁻¹, C=O at ~1631 cm⁻¹ .
  • Acetylamino: C=O at ~1647 cm⁻¹ .

Mass Spectrometry :

  • Target compound (furoylamino): Calc. 334.40, Found 333.28 (neg. mode) .

Reactivity and Functionalization

  • Ester Hydrolysis : Ethyl esters in these compounds are susceptible to hydrolysis, forming carboxylic acid derivatives for further derivatization .

Biological Activity

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, particularly its antitumor properties, analgesic effects, and mechanisms of action.

  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 333.42 g/mol
  • CAS Number : Not specified in the sources

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, particularly in MCF-7 breast cancer cells.

In Vitro Studies

  • Apoptosis Induction :
    • The compound exhibited an IC50 value of 23.2 μM, indicating effective induction of apoptosis and necrosis in treated cells. Flow cytometry results showed a significant increase in early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls .
    • A notable G2/M-phase cell cycle arrest was observed with an increase from 17.23% to 25.56% in cell population distribution following treatment .
  • Cell Viability Reduction :
    • Treatment with the compound resulted in a 26.86% reduction in cell viability over 48 hours .

In Vivo Studies

The antitumor efficacy was further evaluated in animal models:

  • In SEC-bearing mice, the compound significantly reduced tumor mass by 54% compared to controls, demonstrating substantial therapeutic potential .
  • Hematological parameters improved post-treatment, with significant increases in hemoglobin and red blood cell counts compared to untreated groups .

Analgesic Activity

The analgesic properties of derivatives related to this compound have been explored through various experimental models:

  • A study indicated that certain derivatives exhibited analgesic effects exceeding those of standard analgesics like metamizole when evaluated using the "hot plate" method on mice .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Pathways : The induction of apoptosis is linked to mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : The compound's ability to arrest the cell cycle at specific phases suggests interference with DNA replication and repair mechanisms.
  • Reduction of Tumor Growth Factors : It may modulate various growth factors involved in tumor progression.

Summary of Biological Activities

Activity TypeObservationsIC50 Value (μM)Reference
AntitumorInduces apoptosis and necrosis in MCF-7 cells23.2
In Vivo Tumor MassReduces tumor mass by 54% compared to controlN/A
AnalgesicExhibits greater analgesic effect than metamizoleN/A

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a Gewald reaction , which involves a multi-step process:

Core Formation : Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a base (e.g., N-ethylmorpholine) to form the tetrahydrobenzothiophene-3-carboxylate core .

Amino Functionalization : The amino group at the 2-position is introduced via condensation with 2-furoyl chloride under reflux in chloroform or dichloromethane .

Purification : Recrystallization from ethanol or chromatography yields the pure product.

  • Key Reaction Conditions :
StepReagentsSolventTemperatureYield
1Cyclohexanone, S₈, ethyl cyanoacetateEthanolReflux (~78°C)60-72%
22-Furoyl chlorideChloroformReflux (~61°C)~65%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, N-H at ~3425 cm⁻¹) .
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., cyclohexene protons at δ 1.5–2.5 ppm, ester carbonyl at ~165 ppm) .
  • X-ray Crystallography : SHELXL-97 refines disordered methylene groups in the cyclohexene ring. Intramolecular N–H···O hydrogen bonds (S(6) motif) stabilize the structure .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding patterns .

Q. How does the compound's structure influence its reactivity in substitution reactions?

  • Methodological Answer : The 2-furoylamino group acts as an electron-withdrawing substituent, directing electrophilic attacks to the thiophene ring’s 5-position. Nucleophilic substitutions (e.g., SN2) occur at the ester’s ethyl group under basic conditions.
  • Example : Hydrolysis of the ester to carboxylic acid using NaOH/EtOH (70°C, 4 h) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) in the Gewald step to improve sulfur incorporation .
  • Temperature Control : Gradual heating (40°C → 80°C) reduces side products during furoylation .
  • Documented Yields : Up to 87% achieved via controlled reagent addition and inert atmospheres .

Q. What strategies resolve crystallographic disorder in the cyclohexene ring?

  • Methodological Answer :
  • Refinement : Apply SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered methylene groups .
  • Data Collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) reduces thermal motion artifacts .
  • Validation : Use R-factor convergence (<5%) and CheckCIF to validate disorder models .

Q. How can structure-activity relationships (SAR) guide derivative design for biological applications?

  • Methodological Answer :
  • Substituent Screening : Replace the furoyl group with benzoyl or sulfonamide moieties to modulate lipophilicity .
  • Assays : Test derivatives for enzyme inhibition (e.g., COX-2) or cytotoxicity (MTT assay on cancer cell lines) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to target proteins .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥99% purity) to rule out impurities affecting bioassay results .
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP levels in cytotoxicity tests) .
  • Meta-Analysis : Cross-reference IC₅₀ values from independent studies to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.